N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide
Description
N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a morpholine ring, which enhances its solubility and reactivity.
Properties
IUPAC Name |
N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-13-2-5-17(26-13)16(22-6-8-24-9-7-22)11-20-19(23)14-3-4-15-18(10-14)25-12-21-15/h2-5,10,12,16H,6-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPFVVFKQNYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Morpholine Ring: The morpholine moiety is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate electrophile.
Attachment of the Thiophene Ring: The thiophene ring is incorporated through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and benzothiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and benzothiazole rings.
Reduction: Reduced amine derivatives.
Substitution: Functionalized morpholine derivatives.
Scientific Research Applications
N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The morpholine ring enhances solubility and bioavailability, allowing the compound to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Morpholine Derivatives: Compounds with morpholine rings but different core structures.
Thiophene Derivatives: Compounds with thiophene rings but different functional groups.
Uniqueness
N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of a benzothiazole core, a morpholine ring, and a thiophene substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
